Boc-D-Glu-OtBu

Description

Contextualization as a Protected D-Amino Acid Derivative

The defining characteristic of Boc-D-Glu-OtBu lies in its identity as a protected form of a D-amino acid. In chemical synthesis, reactive functional groups on a molecule must often be temporarily masked or "protected" to prevent them from participating in unwanted side reactions. This compound exemplifies this principle with two acid-labile protecting groups.

The Boc group shields the primary amine, preventing it from reacting while other chemical transformations are carried out on the molecule. Similarly, the OtBu group protects the carboxylic acid in the side chain. This dual protection enhances the compound's solubility in organic solvents and allows for precise, stepwise chemical manipulations. The D-configuration of the chiral center is crucial for synthesizing molecules with specific stereochemistry, which is often a critical determinant of biological activity.

Significance in Advanced Organic and Peptide Synthesis

The strategic protection of both the amino and side-chain carboxyl groups makes this compound a highly valuable building block in multi-step organic synthesis, most notably in solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. The use of protected amino acids like this compound is fundamental to this process.

The Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for coupling with the next amino acid in the sequence. The OtBu group, also acid-labile, remains intact during the milder conditions of Boc deprotection but can be removed during the final cleavage of the peptide from the solid support, often using stronger acids like hydrogen fluoride (B91410) (HF). This orthogonal protection strategy provides chemists with precise control over the construction of complex peptide sequences.

Beyond standard peptide synthesis, its role as a chiral building block is significant. The defined stereochemistry and the presence of multiple functional groups that can be selectively deprotected make it a valuable starting material for the asymmetric synthesis of a wide array of complex organic molecules.

Overview of Key Research Domains Employing this compound

The versatility of this compound has led to its application in several key areas of chemical research, primarily driven by the need to create molecules with specific three-dimensional structures and biological functions.

Medicinal Chemistry and Drug Discovery: A primary application of this compound is in the synthesis of peptide-based therapeutics and peptidomimetics. The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation in the body, a crucial factor for drug efficacy. For instance, it has been used in the synthesis of adamantyl-modified tripeptides that exhibit immunostimulatory activity. medchemexpress.com By providing a stable, chiral scaffold, it aids in the development of new drug candidates.

Peptide and Protein Chemistry: In the field of peptide science, this compound is instrumental in the creation of conformationally constrained peptides. By introducing specific structural elements, researchers can lock a peptide into a desired bioactive conformation, which can lead to increased potency and selectivity for its biological target. The D-glutamic acid residue can induce specific turns or secondary structures within a peptide chain.

Materials Science: While less common, derivatives of glutamic acid are being explored in the development of novel biomaterials and polymers. The functional groups present in this compound offer potential handles for polymerization or for grafting onto surfaces to create biocompatible materials.

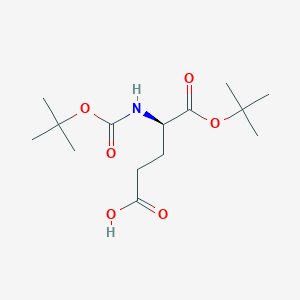

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOYURYWGUWMFM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427014 | |

| Record name | Boc-D-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73872-71-6 | |

| Record name | Boc-D-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc D Glu Otbu and Its Derivatives

Established Synthetic Routes to Boc-D-Glu-OtBu

The synthesis of this compound generally follows a two-step procedure, ensuring the integrity of the D-configuration of the glutamic acid backbone.

Protection of the D-Glutamic Acid Amino Group with Boc

The initial step in the synthesis involves the selective protection of the α-amino group of D-glutamic acid with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in amino acid chemistry, commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Methodology: D-glutamic acid is reacted with Boc₂O in a suitable solvent system, often a mixture of water and an organic co-solvent like dioxane or tetrahydrofuran (B95107) (THF). A base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), is used to maintain an appropriate pH, facilitating the reaction and neutralizing the by-products. The reaction is typically carried out at room temperature with continuous stirring. This process yields Boc-D-glutamic acid, which serves as the intermediate for the subsequent esterification step. smolecule.comsmolecule.comvulcanchem.complos.org

Esterification of the Carboxylic Acid Group with tert-Butanol (B103910)

Following the protection of the amino group, the gamma-carboxylic acid of Boc-D-glutamic acid is esterified with tert-butanol to form the tert-butyl ester (OtBu). This step is critical for its utility in peptide synthesis, as the tert-butyl ester can be selectively removed under acidic conditions, often without affecting other acid-labile protecting groups.

Methodology: The Boc-D-glutamic acid intermediate is treated with tert-butanol in the presence of an acid catalyst. Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Alternatively, isobutylene (B52900) in the presence of an acid catalyst can also be employed for tert-butyl ester formation. The reaction conditions, such as temperature and reaction time, are optimized to ensure efficient esterification while minimizing potential side reactions, such as racemization. smolecule.comsmolecule.com

Multi-step Synthetic Sequences

Boc Protection: D-glutamic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford Boc-D-glutamic acid. smolecule.comsmolecule.comvulcanchem.complos.org

Tert-butyl Esterification: The Boc-D-glutamic acid is then esterified with tert-butanol, typically under acidic catalysis, to yield this compound. smolecule.comsmolecule.com

These steps are designed to be robust and scalable, providing access to high-purity material for various research applications.

Stereoselective Synthesis Approaches Utilizing D-Glutamic Acid Precursors

The synthesis of this compound relies on starting materials that already possess the desired D-configuration. Therefore, the primary focus is on preserving this stereochemistry throughout the synthetic process.

Strategies for Maintaining or Inducing D-Configuration

Since the synthesis begins with D-glutamic acid, a chiral precursor, the key strategy is to employ reaction conditions that prevent epimerization or racemization at the α-carbon.

Preservation of Chirality: The use of mild reaction conditions and appropriate reagents is paramount. For instance, while dicyclohexylcarbodiimide (B1669883) (DCC) is a common coupling agent for esterification, it can sometimes lead to racemization, especially under prolonged reaction times or elevated temperatures. plos.org Therefore, careful selection of esterification methods and catalysts is important. Starting with enantiomerically pure D-glutamic acid ensures that the final product retains the D-configuration, provided no racemization occurs during the protection steps. usbio.net

Enantiomeric Purity Assessment in Synthetic Pathways

Ensuring the enantiomeric purity of this compound is critical for its application in stereospecific synthesis, particularly in peptide chemistry where the precise stereochemistry of amino acids dictates the final peptide's structure and function.

Analytical Techniques: Various analytical methods are employed to confirm the enantiomeric purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a standard technique for quantifying enantiomeric excess. Optical rotation measurements are also utilized, as the specific rotation of a chiral compound is a direct indicator of its enantiomeric composition. Thin-Layer Chromatography (TLC) is often used for monitoring reaction progress and assessing general purity. ruifuchemical.comsigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Common Synthetic Steps for this compound

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Relevant Citations |

| 1 | Amino Group Protection | D-Glutamic Acid + Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaOH, NaHCO₃) | Boc-D-Glutamic Acid | smolecule.comsmolecule.comvulcanchem.complos.org |

| 2 | Carboxylic Acid Esterification | Boc-D-Glutamic Acid + tert-Butanol + Acid Catalyst (e.g., H₂SO₄) | This compound | smolecule.comsmolecule.com |

Table 2: Methods for Assessing Enantiomeric Purity

| Analytical Method | Typical Purity Specification | Example Value/Note | Relevant Citations |

| HPLC | >98.5% (HPLC) | Purity of the compound. | ruifuchemical.com |

| Chiral HPLC | <0.50% (D-Enantiomer) | Indicates high enantiomeric purity. | ruifuchemical.com |

| TLC | >98% (TLC) | General purity assessment. | sigmaaldrich.com, sigmaaldrich.com |

| Optical Rotation | Specific Rotation [α]²⁰/D | -32.4° (c=1 in MeOH) | ruifuchemical.com |

Compound Name Table

| Common Name | Chemical Name | CAS Number |

| This compound | N-tert-butoxycarbonyl-D-glutamic acid 1-tert-butyl ester | 73872-71-6 smolecule.com, 24277-39-2 ruifuchemical.commedchemexpress.comglpbio.com |

| This compound-OH | N-tert-butoxycarbonyl-D-glutamic acid 5-tert-butyl ester | 104719-63-3 smolecule.comglpbio.com |

Role of Boc D Glu Otbu in Peptide Chemistry Research

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research, enabling the efficient and stepwise assembly of peptide chains on a solid support. Boc-D-Glu-OtBu is a key player in this methodology, facilitating the introduction of D-glutamic acid residues into synthetic peptides.

This compound is a derivative of D-glutamic acid where both the α-amino group and the γ-carboxyl group of the side chain are masked by protecting groups. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, while the side chain's carboxyl group is protected as a tert-butyl ester (OtBu). cymitquimica.com This dual protection is crucial for its function in SPPS.

The Boc group provides temporary protection for the α-amino group, preventing it from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. iris-biotech.de It is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain. nih.govnih.gov The OtBu group, on the other hand, offers more permanent protection for the reactive side chain and is only cleaved under stronger acidic conditions, typically at the final stage of synthesis when the peptide is cleaved from the resin. iris-biotech.de

Table 1: Protecting Groups in this compound

| Functional Group | Protecting Group | Chemical Name | Lability |

|---|---|---|---|

| α-Amino Group | Boc | tert-Butyloxycarbonyl | Acid-labile (e.g., TFA) |

The primary application of this compound in SPPS is to introduce D-glutamic acid residues into a growing peptide chain. sigmaaldrich.com The incorporation of D-amino acids can significantly alter the biological properties of a peptide, often increasing its resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. peptide.com This enhanced stability is a desirable characteristic for therapeutic peptides.

The process involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of this compound. This cycle of deprotection and coupling is repeated to elongate the peptide sequence.

The stepwise assembly of a peptide chain using this compound follows the general principles of Boc-based SPPS. nih.gov The synthesis cycle begins with the deprotection of the N-terminal Boc group of the growing peptide chain attached to the solid support, typically using a solution of TFA in dichloromethane (B109758) (DCM). chempep.com Following deprotection, the resulting trifluoroacetate (B77799) salt is neutralized to the free amine. peptide.com

The next step involves the activation of the carboxyl group of this compound, which is then coupled to the free amine of the resin-bound peptide. This process is repeated until the desired peptide sequence is assembled. peptide.com The use of Boc protection for the α-amino group and benzyl-based or other acid-labile groups for side-chain protection is a common strategy in this approach. peptide.com

This compound is compatible with a variety of resins and linkers commonly used in Boc-based SPPS. The choice of resin depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Merrifield or PAM (phenylacetamidomethyl) resins are frequently employed. chempep.compeptide.com For C-terminal amides, MBHA (methylbenzhydrylamine) resin is a standard choice. chempep.compeptide.com

The linkage between the peptide and the resin must be stable to the repeated TFA treatments used for Boc deprotection but cleavable under the final, harsher acidic conditions (e.g., hydrofluoric acid - HF) that also remove the side-chain protecting groups like OtBu. nih.govchempep.com

Table 2: Common Resins and Linkers for Boc-SPPS

| Resin | Linker Type | C-Terminal Functionality | Final Cleavage Condition |

|---|---|---|---|

| Merrifield | Chloromethyl | Carboxylic Acid | HF |

| PAM | Phenylacetamidomethyl | Carboxylic Acid | HF |

Application in Solution-Phase Peptide Synthesis

While SPPS has become the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides.

In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution, and intermediates are purified after each step. The use of this compound in this approach offers several advantages. The high solubility of the protected amino acid in common organic solvents facilitates the coupling reactions. The Boc and OtBu protecting groups provide the necessary orthogonal protection scheme, allowing for the selective deprotection of the N-terminus without affecting the side chain.

However, a significant challenge in solution-phase synthesis is the need for purification of the product after each coupling and deprotection step, which can be time-consuming and may lead to product loss. The formation of a stable salt between the carboxylic acid and the amine can also present a thermodynamic barrier to amide bond formation. ekb.eg Despite these challenges, solution-phase synthesis using building blocks like this compound remains a viable and sometimes preferred method for specific applications. libretexts.org

Orthogonal Protection Strategy in Peptide Synthesis

Orthogonal protection is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com This strategy is essential for building complex peptide chains and introducing modifications to specific amino acid side chains. The combination of the Boc (tert-butyloxycarbonyl) group and the OtBu (tert-butyl ester) group in this compound is a classic example of a "quasi-orthogonal" or differential acid-lability protection scheme. biosynth.com While both groups are removed by acid, their distinct sensitivities to acid strength allow for selective deprotection. peptide.combiosynth.com

Role of the Boc Group for N-Terminal Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino (N-terminal) end of amino acids. creative-peptides.comspringernature.com Its primary function is to prevent the amino group from reacting during the formation of a peptide bond, thereby avoiding self-polymerization and ensuring that the peptide chain is extended in the correct sequence. springernature.comyoutube.com The Boc group is valued for its stability under various conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM). peptide.compeptide.comchempep.com This deprotection step regenerates the free amine, preparing it for coupling with the next amino acid in the sequence. peptide.com

Role of the tert-Butyl Ester for Side-Chain Carboxylic Acid Protection

For amino acids with acidic side chains, such as glutamic acid, protection of the side-chain carboxyl group is necessary to prevent it from participating in unwanted side reactions during peptide coupling. springernature.comstackexchange.com The tert-butyl (tBu) ester is an effective protecting group for this purpose. peptide.com It is chemically robust and stable to the conditions used for the removal of other protecting groups, such as the base-labile Fmoc group. peptide.comseplite.com This stability is crucial for maintaining the integrity of the peptide during synthesis.

Selective Deprotection of Boc in the Presence of tert-Butyl Esters

The strategic advantage of the Boc and tert-butyl ester combination lies in their differential lability to acid. The N-terminal Boc group is significantly more sensitive to acid than the side-chain tert-butyl ester. It can be selectively cleaved using moderate concentrations of trifluoroacetic acid (TFA), often around 50% in DCM, without significantly affecting the more resilient tert-butyl ester. peptide.comresearchgate.net The complete removal of the tert-butyl ester, along with other acid-labile side-chain protecting groups and cleavage from the resin, typically requires treatment with stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or higher concentrations of TFA. peptide.comresearchgate.netpeptide2.com This selective deprotection is the cornerstone of the Boc/Bzl protection strategy in Solid Phase Peptide Synthesis (SPPS). peptide.com

While the standard method relies on strong acids to cleave tert-butyl esters, research has also explored alternative, milder methods for selective deprotection. For instance, a system using cerium(III) chloride and sodium iodide has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups, reversing the usual selectivity seen under acidic conditions. organic-chemistry.orgthieme-connect.comthieme-connect.com Another approach employed zinc bromide in DCM for the chemoselective hydrolysis of tert-butyl esters. nih.gov

Compatibility with Other Protecting Group Schemes (e.g., Fmoc)

The Boc/tBu protection scheme is part of a broader toolkit available to peptide chemists, which includes the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. americanpeptidesociety.org These two strategies are orthogonal to each other. The Fmoc group is stable to the acidic conditions used to remove Boc groups but is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF. creative-peptides.comseplite.comresearchgate.net Conversely, the Boc group is stable to the basic conditions used for Fmoc deprotection. creative-peptides.comseplite.com

This orthogonality allows for the strategic combination of both protection schemes within a single synthesis. For example, a peptide could be assembled on a resin using the Fmoc strategy, and a Boc-protected amino acid like this compound could be incorporated at a specific position. The N-terminal Fmoc group can be removed with piperidine, and then the Boc-protected residue is added. This compatibility provides chemists with enhanced flexibility for creating complex peptides, such as those with branches or other modifications on specific side chains. creative-peptides.com

| Protecting Group | Chemical Family | Typical Deprotection Reagent | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Carbamate (B1207046) | Moderate Acid (e.g., 50% TFA in DCM) | Stable to base and mild acid |

| OtBu (tert-butyl ester) | Ester | Strong Acid (e.g., HF, high % TFA) | Stable to base and moderate acid |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Carbamate | Base (e.g., 20% Piperidine in DMF) | Stable to acid |

| Bzl (Benzyl) | Ether/Ester | Strong Acid (e.g., HF), Hydrogenolysis | Stable to moderate acid (TFA) |

Synthesis of D-Glutamate-Containing Peptides and Oligomers

The incorporation of non-proteinogenic amino acids, such as D-glutamate, into peptides is a key strategy for developing peptide-based drugs with improved properties. D-amino acids can enhance resistance to enzymatic degradation, leading to longer in-vivo half-lives, and can be used to modulate the peptide's conformation and biological activity. This compound is a commercially available and valuable building block for introducing D-glutamic acid into these synthetic peptides. peptide.com

Preparation of Specific Peptide Sequences and Analogues

Research literature provides several examples where D-glutamic acid derivatives are used to synthesize specific peptide analogues with potential therapeutic applications.

Immunostimulatory Tripeptides : this compound has been utilized in the synthesis of Adamant-1-yl tripeptides that exhibit immunostimulatory activity. medchemexpress.com

Phosphopeptides : In the synthesis of phosphopeptides, Boc-protected amino acids are commonly employed. For example, the tripeptide H-Glu-Ser(P)-Leu-OH was synthesized using Boc chemistry, demonstrating the utility of this strategy for creating phosphorylated peptide analogues for signal transduction research. researchgate.net

Arginylated Peptides : A specialized building block, Fmoc-Glu(Arg(Pbf)OtBu)-OH, which incorporates both OtBu and other protecting groups, has been synthesized and used in SPPS to create peptides with site-specific glutamate (B1630785) arginylation, a post-translational modification. nih.gov

General Dipeptide Synthesis : Boc-protected glutamic acid derivatives, such as Boc-L-Glu(OtBu)-OH, have been successfully used in the synthesis of various dipeptides, showcasing the reliability of these building blocks in standard peptide coupling reactions. researchgate.net

Synthesis of Peptidomimetics

This compound serves as a crucial starting material in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability or bioavailability. The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups on the alpha-amino and gamma-carboxyl groups, respectively, allow for selective chemical transformations at other parts of the molecule during a synthetic sequence. nih.gov This controlled reactivity is fundamental in building complex, non-natural peptide-like structures.

One notable application is in the creation of peptidomimetics with therapeutic potential. For instance, this compound is a key building block for synthesizing tripeptides containing an adamantanyl group, which have been investigated for their immunostimulatory activity. medchemexpress.com The synthesis involves coupling the protected glutamic acid derivative with other amino acids and the adamantane (B196018) moiety to create a final molecule with a specific biological function. medchemexpress.com

The general approach to synthesizing peptidomimetics using Boc-protected synthons can also be adapted to solid-phase techniques. nih.gov For example, Boc-resin-bound α-hydroxy-β-amino-aldehydes, derived from amino acid esters, can be converted into peptidomimetic structures like 2-hydroxy-1,3-ethyl-diamines and γ-hydroxy-δ-amino-vinyl sulfones. nih.gov This demonstrates the versatility of Boc-protected amino acids in generating diverse molecular scaffolds beyond traditional peptides.

Table 1: Example of Peptidomimetic Synthesis Using this compound

| Component/Step | Description | Role of this compound |

|---|---|---|

| Starting Material | This compound | Provides the core D-glutamic acid scaffold with protected functional groups. |

| Coupling Partner | Adamant-1-yl moiety and other amino acids | These are coupled to the glutamic acid derivative to build the target molecule. |

| Synthetic Goal | Adamant-1-yl tripeptide | A peptidomimetic designed to elicit an immune response. medchemexpress.com |

| Protecting Groups | Boc (N-terminal), OtBu (Side-chain) | Prevent unwanted side reactions during the coupling steps of the synthesis. nih.govluxembourg-bio.com |

Functionalized Bis-Peptides Synthesis

The synthesis of functionalized bis-peptides represents a sophisticated application of peptide chemistry where this compound and similar protected amino acids are instrumental. Bis-peptides are highly structured, rigid ladder oligomers composed of stereochemically pure, cyclic bis-amino acids. nih.govnih.gov These structures are designed to present functional groups in a precise and predictable three-dimensional arrangement, mimicking the active sites or binding surfaces of proteins. nih.govpitt.edu

A solid-phase synthesis strategy utilizing a Boc/tert-butyl protection scheme has been developed for the efficient assembly of these complex molecules. nih.gov This methodology offers advantages in time and labor over solution-phase synthesis and facilitates the creation of bis-peptide libraries for screening purposes. nih.gov The synthesis involves the sequential coupling of functionalized bis-amino acid monomers onto a solid support. nih.gov The rigidity and programmable shape of the bis-peptide backbone are controlled by the stereochemistry and sequence of the monomeric units. nih.gov

The process can incorporate a "safety catch" mechanism for the final cleavage step, where the functionalized bis-peptide is released from the resin through diketopiperazine formation. nih.gov This controlled release is part of a novel activation strategy that enables the formation of highly substituted diketopiperazines from sterically hindered N-alkyl-α,α-disubstituted amino acids, which are components of the bis-peptide structure. nih.gov

Table 2: Key Aspects of Functionalized Bis-Peptide Synthesis

| Feature | Description | Relevance of Boc/tBu Strategy |

|---|---|---|

| Molecular Structure | Rigid, spiro-ladder oligomers of cyclic bis-amino acids joined by diketopiperazine linkages. nih.govnih.gov | The Boc and t-Bu groups provide robust protection during the assembly of the complex, sterically hindered backbone. nih.gov |

| Synthetic Method | Boc/tert-butyl solid-phase peptide synthesis (SPPS). nih.gov | This standard protection strategy is adapted for the assembly of non-natural bis-peptide oligomers on a solid support. nih.gov |

| Key Reaction | Acyl-transfer coupling for hindered amide bond formation. nih.gov | Allows for the efficient creation of linkages between bulky bis-amino acid monomers. |

| Functionality | Predictable and designable positioning of functional groups to mimic protein surfaces. nih.govpitt.edu | The protecting groups ensure that side-chain functionalities remain intact until the final deprotection step. luxembourg-bio.com |

Applications of Boc D Glu Otbu in Advanced Organic Synthesis

Preparation of D-Glutamic Acid Derivatives

The utility of Boc-D-Glu-OtBu as a precursor for various D-glutamic acid derivatives stems from the differential lability of its protecting groups. cymitquimica.comsmolecule.com This allows chemists to unmask specific functional groups for further reaction while others remain protected, a cornerstone of modern synthetic strategy.

The Boc and OtBu groups are both acid-labile but can be removed selectively under different conditions, providing orthogonal control over the molecule's reactivity. The N-terminal Boc group is more sensitive to acid and can be cleaved under milder conditions than the tert-butyl ester. researchgate.netiris-biotech.de For instance, treatment with 4 M hydrogen chloride (HCl) in anhydrous dioxane can selectively remove the Nα-Boc group while leaving the tert-butyl ester intact. researchgate.net This selective deprotection exposes the primary amine, allowing for modifications such as acylation or alkylation at the N-terminus.

Conversely, the tert-butyl ester requires stronger acidic conditions for cleavage, such as concentrated trifluoroacetic acid (TFA). smolecule.com This hierarchical deprotection strategy is fundamental in peptide synthesis, where the N-terminal Boc group is removed to allow for peptide chain elongation, while the OtBu group on the side chain remains to prevent unwanted side reactions. cymitquimica.comsmolecule.com It is important to note that under certain deprotection conditions for a fully protected glutamate (B1630785), the newly freed α-amino group can nucleophilically attack the side-chain ester, leading to the formation of a pyroglutamate (B8496135) byproduct. researchgate.net

| Protecting Group | Typical Reagents for Cleavage | Selectivity |

|---|---|---|

| Boc (N-α-tert-butoxycarbonyl) | Trifluoroacetic acid (TFA), 4 M HCl in dioxane smolecule.comresearchgate.net | Can be removed in the presence of OtBu esters under milder acidic conditions. researchgate.net |

| OtBu (γ-tert-butyl ester) | Stronger acids (e.g., concentrated TFA) smolecule.compeptide.com | Generally removed during the final deprotection step in synthesis. iris-biotech.de |

The γ-carboxylic acid, protected as a tert-butyl ester, can be converted into a variety of amide derivatives. smolecule.com This transformation is typically achieved by first deprotecting the ester to reveal the free carboxylic acid. This acid can then be activated using standard peptide coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.netacs.org The activated acid subsequently reacts with a primary or secondary amine to form the corresponding amide bond. This method is a key strategy for conjugating the D-glutamic acid side chain to other molecules of interest, including other amino acids, reporter molecules, or pharmacophores. smolecule.comnih.gov

Conjugation Strategies for Molecular Hybridization

This compound is a valuable tool for creating hybrid molecules where a D-glutamate moiety is covalently linked to other chemical entities. This is exploited in fields ranging from medicinal chemistry to materials science.

The ability to selectively deprotect the functional groups of this compound makes it an ideal building block for conjugation. chemimpex.com It is used as a starting material in the synthesis of complex peptides and peptidomimetics. smolecule.com For example, it has been incorporated into the synthesis of adamantyl tripeptides, which have shown immunostimulatory activity. medchemexpress.commedchemexpress.com In the development of advanced drug delivery systems and targeted therapeutics, derivatives of this compound are used as linkers. One such derivative, N-Boc-D-Glu(OtBu)-Gly-D-Cit-PAB-OH, functions as a component in designing small-molecule degraders like PROTACs (Proteolysis Targeting Chimeras). precisepeg.com It is also a component in the synthesis of larger, protected peptide fragments such as Boc-D-Tyr(OtBu)-Aib-Glu(OtBu)-Gly-OH, which are used in stepwise peptide synthesis.

In materials science, this compound is used to modify and functionalize polymeric materials to impart new biological or chemical properties. researchgate.net Researchers have demonstrated the grafting of Boc-Glu-OtBu onto polymers containing free hydroxyl groups using coupling agents like DCC and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Subsequent removal of the protecting groups with TFA yields a polymer surface functionalized with glutamic acid residues, which can alter surface properties or serve as points for further chemical modification. researchgate.net In a related approach, the L-isomer of the compound was used to synthesize vinyl monomers that were then polymerized via Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. nih.gov This process created well-defined polymers with zwitterionic glutamate side chains, demonstrating the creation of advanced functional biomaterials. nih.gov

Intermediate in Complex Molecule Total Synthesis

Beyond its use in derivatives and conjugates, this compound serves as a critical intermediate in the multi-step total synthesis of complex natural products and pharmaceuticals. smolecule.com Its pre-protected and stereochemically defined nature makes it an efficient building block to introduce a D-glutamate unit into a larger molecular architecture.

Research has documented its use in the solid-phase peptide synthesis (SPPS) of A54145, a family of antibacterial cyclic lipodepsipeptides. acs.org In this synthesis, the D-Glu(OtBu) moiety is incorporated into the growing peptide chain on the resin, with the protecting groups ensuring the integrity of the side chain and N-terminus until the final global deprotection step. acs.org Furthermore, related glutamic acid derivatives are key intermediates in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. These examples highlight the role of this compound in enabling the efficient and controlled assembly of biologically active complex molecules.

Contribution to Stereochemically Defined Building Blocks

The primary application of this compound in organic synthesis is its role as a chiral building block. The inherent stereochemistry of the D-glutamic acid backbone is preserved throughout synthetic sequences, enabling the creation of enantiomerically pure target molecules. The Boc group on the amine and the tert-butyl ester on the alpha-carboxyl group offer robust protection under a wide range of reaction conditions, particularly those involving basic and nucleophilic reagents. wikipedia.org

This stability allows for modifications at the gamma-carboxylic acid position after selective deprotection, or the use of the entire protected unit in larger constructions. The Boc group can be selectively removed using moderate acids like trifluoroacetic acid (TFA), while the tert-butyl ester requires stronger acidic conditions for cleavage. wikipedia.orgsmolecule.com This differential lability is fundamental to its utility in stepwise synthetic strategies, such as Solid-Phase Peptide Synthesis (SPPS). In SPPS, this compound serves as a protected amino acid monomer, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. smolecule.com

The compound is a crucial starting material for producing a variety of D-glutamic acid derivatives. smolecule.com For instance, research has shown its use in the synthesis of adamant-1-yl tripeptides, where the protected D-glutamic acid unit is incorporated into a peptide sequence that exhibits immunostimulatory properties. medchemexpress.com The stereochemical purity provided by this compound is essential for studying the specific interactions of D-amino acid-containing peptides with biological targets like enzymes and receptors. smolecule.com

Below is a table summarizing key features that establish this compound as a stereochemically defined building block.

| Feature | Description | Synthetic Advantage |

| Chiral Integrity | Derived from D-glutamic acid, providing a fixed (R)-configuration at the α-carbon. nih.gov | Enables the synthesis of enantiomerically pure complex molecules and peptides. |

| N-α-Boc Protection | The tert-butoxycarbonyl group protects the α-amino functionality. wikipedia.org | Prevents unwanted side reactions at the amine; allows for controlled deprotection under acidic conditions. smolecule.com |

| C-α-OtBu Protection | The tert-butyl ester protects the α-carboxylic acid. | Offers stability against basic and nucleophilic conditions; can be cleaved with strong acids. smolecule.com |

| Orthogonal Potential | The γ-carboxylic acid remains free for modification, or other protecting groups can be used at this position (e.g., Boc-D-Glu(OBzl)-OtBu). | Allows for selective chemical transformations at different sites of the molecule. |

Synthesis of Conformationally Constrained Analogues

A significant application of this compound and its derivatives is in the synthesis of conformationally constrained analogues of biologically active peptides and amino acids. By incorporating the glutamic acid framework into cyclic or rigid structures, chemists can lock the molecule into a specific three-dimensional shape. This strategy is critical for enhancing binding affinity to receptors, improving metabolic stability, and achieving selectivity for specific biological targets. chapman.eduresearchgate.net

Research has demonstrated that this compound is a key precursor for creating rigid peptidomimetics. For example, it has been used as a starting material in the synthesis of 5-hydroxyproline (B3207377) analogues, which are conformationally restricted structures. psu.edu This transformation involves the reduction of the γ-lactamic carbonyl group of pyroglutamic acid derivatives, which can be accessed from glutamic acid precursors. psu.edu

Furthermore, studies aimed at developing agonists for the innate immune receptor NOD1 have utilized D-glutamic acid derivatives to synthesize conformationally constrained analogues of the dipeptide D-Glu-meso-DAP. mdpi.com In this research, the terminal amine of the diaminopimelic acid (DAP) portion was rigidized by incorporating it into heterocyclic structures like isoxazolines. The synthesis of these complex molecules relies on building blocks derived from D-glutamic acid, where protecting groups like Boc and OtBu are essential for managing reactivity during the multi-step sequence. The findings indicated that constraining the structure significantly impacts biological activity, underscoring the importance of such synthetic strategies. mdpi.com

Another area of research involves the homologation of glutamic acid combined with conformational constraints to achieve selectivity for different glutamate receptor subtypes. researchgate.net By increasing the distance between the amino acid moiety and the distal carboxylate group within a rigid framework, researchers can fine-tune the pharmacological profile of the resulting compounds. This approach has led to the development of selective antagonists for metabotropic glutamate receptors, starting from unnatural amino acid scaffolds derived from glutamic acid. researchgate.net

The table below presents examples of conformationally constrained structures synthesized using glutamic acid derivatives.

| Starting Material/Precursor | Resulting Constrained Analogue | Therapeutic/Research Goal |

| Boc-Glu-OtBu | Diastereomeric 5-hydroxyproline tert-butyl esters psu.edu | Synthesis of conformationally restricted peptidomimetics. psu.edu |

| D-Glu derivative | D-Glu-meso-DAP analogues with isoxazoline (B3343090) heterocycles mdpi.com | To explore structural requirements for NOD1 receptor agonism. mdpi.com |

| Unnatural glutamic acid homologues | Rigid bicyclic and aromatic-containing amino acids researchgate.net | Development of selective ligands for metabotropic glutamate receptors (mGluR). researchgate.net |

Boc D Glu Otbu in Medicinal Chemistry and Biochemical Research

Building Block for Biologically Active Compounds

Boc-D-Glu-OtBu serves as a crucial chiral building block in the synthesis of a wide array of biologically active compounds, most notably peptides and peptidomimetics. Its D-stereoisomeric configuration is essential for creating specific peptide structures with unique pharmacological properties, often conferring increased stability and resistance to enzymatic degradation compared to their L-amino acid counterparts vulcanchem.commedchemexpress.com. The protected functional groups (Boc and OtBu) enable controlled, stepwise addition during peptide chain elongation in solid-phase peptide synthesis (SPPS) and solution-phase methods vulcanchem.commedchemexpress.comresearchgate.netpnas.orgresearchgate.netmdpi.compeptide.comacs.orgedelris.com. This controlled assembly is vital for constructing peptides with precise sequences and desired biological activities.

Beyond its role in synthesizing peptides, this compound is utilized in the creation of peptidomimetics and other complex organic molecules designed to interact with biological targets. The D-glutamate scaffold can be incorporated into non-peptide structures to mimic peptide conformations or to introduce specific pharmacophores. Research into D-amino acid derivatives has shown potential in developing therapeutic agents, including those with immunostimulatory properties medchemexpress.com and as scaffolds in medicinal chemistry for various drug discovery programs.

| Compound Class/Example | Application/Activity | Role of this compound |

| Peptides | Various biological roles, therapeutic potential | Chiral building block for controlled synthesis vulcanchem.commedchemexpress.compnas.orgresearchgate.net |

| Peptidomimetics | Mimicking peptide structures, drug design | Scaffold for creating non-peptide analogs vulcanchem.comacs.orgnih.gov |

| D-Peptide Drugs | Enhanced stability, resistance to degradation | Building block for D-amino acid containing therapeutics vulcanchem.com |

| Immunostimulatory Tripeptides | Immunomodulation | Used in synthesis of novel tripeptides medchemexpress.com |

Design and Synthesis of Prodrugs

The chemical properties of this compound, particularly its ester and carbamate (B1207046) functionalities, make it an attractive component in prodrug design. Prodrug strategies aim to improve a drug's pharmacokinetic profile, such as enhancing bioavailability, solubility, or achieving targeted delivery. The ester linkage, for instance, can be designed to be cleaved enzymatically or chemically in vivo, releasing the active drug chemimpex.comnih.govmdpi.compitt.edumdpi.com.

Enhancement of Bioavailability and Targeted Delivery

The incorporation of ester groups, such as the tert-butyl ester in this compound, can increase the lipophilicity of a molecule, potentially improving its absorption across biological membranes. While direct studies using this compound as a prodrug moiety for enhanced bioavailability are limited in the search results, related compounds highlight the principle. For example, dipeptide prodrugs incorporating Boc-D-Glu-OBzl (a related benzyl (B1604629) ester derivative) demonstrated improved stability in simulated gastric fluid and were investigated for targeted delivery strategies vulcanchem.com. The ester linkage can be specifically designed for cleavage by enzymes prevalent in target tissues or within specific cellular compartments, thereby achieving site-specific drug release chemimpex.comscivisionpub.com.

Development of Therapeutic Agents (e.g., in Oncology, Neurology)

Glutamate (B1630785) and its derivatives are implicated in various physiological and pathological processes, making them targets for therapeutic intervention in neurological disorders and cancer researchgate.netmdpi.comresearchgate.netmedchemexpress.com. Prodrug strategies involving glutamate-based moieties are being explored to modulate glutamate signaling pathways or to deliver cytotoxic agents more effectively. For instance, research into glutamate receptor modulators for neurological conditions like schizophrenia involves prodrug approaches to improve drug exposure and reduce variability researchgate.netnih.gov.

In oncology, prodrugs designed to target tumor-specific enzymes or microenvironments are a significant area of research. While specific examples directly employing this compound are not extensively detailed, the broader class of glutamate derivatives and ester-based prodrugs shows promise. For example, prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) utilizing amino acid-based linkages demonstrated improved tumor cell-to-plasma ratios and selective tumor exposure nih.gov. Similarly, prodrugs of gemcitabine (B846) utilizing amino acid monoesters have shown enhanced oral bioavailability and metabolic disposition mdpi.com. The potential for glutamate derivatives to act as enzyme inhibitors, as seen in studies targeting bacterial peptidoglycan synthesis enzymes like MurD sci-hub.seacs.org, also points to their broader therapeutic relevance.

| Prodrug Moiety/Derivative | Target Drug/Molecule | Therapeutic Area | Mechanism/Benefit | Key Findings/Observations |

| Boc-D-Glu-OBzl (related) | Anticancer agents | Oncology | Targeted delivery, improved tumor uptake | Conjugation improved tumor-specific uptake by 2.5-fold in murine models vulcanchem.com |

| Glutamate-based prodrugs | Riluzole | Neurology | Improved exposure, reduced variability | Promising pharmacokinetic properties for neurological disorders researchgate.netnih.gov |

| Amino acid/dipeptide ester | Gemcitabine | Oncology | Enhanced oral bioavailability | Improved absorption via transporters mdpi.com |

| Lysine prodrugs | DON (glutamine antagonist) | Oncology | Selective tumor exposure, reduced toxicity | 55-fold enhanced tumor cell-to-plasma ratio vs. DON nih.gov |

Research in Protein Engineering

The introduction of non-canonical amino acids, including D-amino acids, into proteins is a powerful strategy in protein engineering to modulate protein properties such as stability, folding, and function. This compound, as a protected D-glutamate building block, is instrumental in such endeavors, often employed in conjunction with techniques like genetic code expansion or semi-synthesis.

Introduction of D-Amino Acids into Proteins

Genetic code expansion (GCE) technologies allow for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living systems frontiersin.orgnih.gov. While specific protocols might vary, this compound would serve as a precursor for introducing D-glutamate residues using these advanced methods. Similarly, semi-synthetic approaches, which combine chemical synthesis with biological systems, can also incorporate modified amino acids. For instance, Boc-D-Glu-OBzl has been used in genetic code expansion techniques to facilitate site-specific modifications like pyroglutamation or the caging of enzyme active sites vulcanchem.com. The ability to precisely place D-amino acids into polypeptide chains offers a high degree of control over protein structure and function.

Studies on Protein Folding, Stability, and Function

The incorporation of D-amino acids can significantly alter a protein's three-dimensional structure and biochemical properties. Studies have shown that replacing L-amino acids with their D-enantiomers can enhance protein stability, alter enzymatic activity, or influence protein-ligand interactions. For example, the substitution of L-glutamic acid with Boc-D-Glu-OBzl in proteases led to a 15% enhancement in thermal stability vulcanchem.com. This suggests that the D-configuration of glutamate can confer greater resistance to unfolding at elevated temperatures.

| Protein/Enzyme System | Modification with D-Glutamate (via this compound or derivative) | Observed Effect | Research Area |

| Proteases | Substitution of L-Glu with Boc-D-Glu-OBzl | Enhanced thermal stability by 15% | Protein Stability |

| Recombinant Proteins | Site-specific incorporation via GCE | Modulation of folding, stability, and function | Protein Engineering |

| Bacterial Peptidoglycan | Essential component of cell wall synthesis | Crucial for structural integrity | Bacterial Cell Biology |

Compound Name Table:

this compound (N-tert-butoxycarbonyl-D-glutamic acid di-tert-butyl ester)

Boc-D-Glu(OtBu)-OH (N-Boc-D-glutamic acid 5-tert-butyl ester)

Boc-D-Glu-OBzl (N-Boc-D-glutamic acid benzyl ester)

D-glutamic acid

L-glutamic acid

Riluzole

Gemcitabine

6-diazo-5-oxo-L-norleucine (DON)

Adamant-1-yl tripeptide

Paclitaxel

Doxorubicin

SN38

Buprenorphine (BUP)

Celecoxib

Glutamine synthetase

Glutamate racemase (MurI)

Chorismate mutase

α-synuclein (αS)

Mechanistic and Reaction Condition Studies on Boc D Glu Otbu Transformations

Kinetics and Thermodynamics of Protecting Group Cleavage

The N-terminal tert-butyloxycarbonyl (Boc) group and the side-chain tert-butyl (OtBu) ester are both classified as acid-labile protecting groups. However, their cleavage rates can be modulated by the choice of acid and reaction conditions, allowing for either simultaneous or selective deprotection.

Acidic Deprotection Mechanisms (e.g., using HCl/dioxane, TFA)

The cleavage of both the Boc and OtBu groups proceeds via an acid-catalyzed pathway involving the formation of a stable tert-butyl cation. The most common reagents for this transformation are strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution, or hydrogen chloride (HCl) in an organic solvent like dioxane.

The general mechanism begins with the protonation of the carbonyl oxygen of the protecting group by the acid. This initial protonation makes the carbonyl carbon more electrophilic. The subsequent step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate (from the Boc group) or a carboxylic acid (from the OtBu ester). The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

Kinetic Profile: Studies have shown that the rate of Boc cleavage can exhibit a second-order dependence on the concentration of HCl, indicating a more complex mechanism than simple protonation and cleavage, possibly involving a second molecule of acid in the rate-determining step. While TFA is highly effective, HCl-based protocols are often noted for their faster kinetics.

Thermodynamic Considerations: The driving force for the deprotection is the formation of the highly stable tert-butyl cation and, in the case of the Boc group, the irreversible loss of carbon dioxide gas. However, the liberated tert-butyl cation is a potent electrophile and can lead to side reactions by alkylating nucleophilic residues within the peptide sequence. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are typically added to the reaction mixture to trap the cation.

While both groups are acid-labile, selective cleavage is possible. For instance, using a controlled concentration of a strong acid like sulfuric acid in tert-butyl acetate (B1210297) has been shown to selectively cleave the N-Boc group in the presence of a tert-butyl ester. This selectivity arises from the subtle differences in the activation energy required for the protonation and cleavage of the carbamate (B1207046) versus the ester. A solution of 4 M HCl in dioxane is also known for providing superior selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govreddit.com

Table 1: Comparison of Acidic Deprotection Reagents for Boc-D-Glu-OtBu

| Reagent | Typical Conditions | Mechanism Highlights | Advantages | Disadvantages |

|---|---|---|---|---|

| TFA | 25-50% in DCM | A1-type mechanism, formation of t-butyl cation | High efficiency, good solubility for reactants | Non-selective (cleaves both Boc and OtBu), requires scavengers |

| HCl/dioxane | 4 M solution | Second-order kinetics reported | Fast reaction rates, can offer selectivity for N-Boc over OtBu | Dioxane is a hazardous solvent |

Enzymatic Cleavage of Protecting Groups

In the pursuit of milder and more selective deprotection methods, enzymatic approaches have been explored. These methods offer the advantage of operating under near-neutral pH and ambient temperatures, preserving sensitive functional groups elsewhere in the molecule.

For a compound like this compound, enzymatic cleavage primarily targets the ester bond. Research has identified that certain lipases and esterases can effectively hydrolyze tert-butyl esters. nih.gov For example, esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have demonstrated high activity in cleaving t-butyl esters of various protected amino acids. nih.gov A key feature of this approach is its orthogonality; these enzymes typically leave amide-based protecting groups like Boc, Z, and Fmoc completely intact. nih.gov

The mechanism involves the binding of the substrate (this compound) to the active site of the enzyme. A catalytic triad (B1167595) of amino acids within the enzyme (commonly serine, histidine, and aspartate) facilitates the hydrolysis of the ester bond, releasing tert-butanol (B103910) and the Boc-D-glutamic acid. The stereospecificity of enzymes can be a factor, although many lipases show broad substrate tolerance. While enzymatic removal of the Boc group itself is less common and synthetically challenging due to the stability of the carbamate bond, the selective cleavage of the OtBu ester provides a valuable synthetic route to Boc-D-Glu-OH under exceptionally mild conditions. nih.gov

Optimization of Coupling Reaction Conditions

The formation of a peptide bond by coupling the carboxylic acid of this compound with an amino group requires the activation of the carboxylate. The choice of activating agent, solvent, and other conditions is critical to ensure high yield, fast reaction rates, and suppression of side reactions, particularly racemization.

Use of Activating Agents (e.g., HBTU, HOBt, DIPEA, TBTU, DIC, HATU)

A variety of activating (or "coupling") reagents are used to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. These reagents operate through different intermediates.

Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. However, it is also prone to racemization and can undergo rearrangement to a stable N-acylurea. To prevent this, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used. HOBt traps the O-acylisourea to form an HOBt-active ester, which is less reactive but much more stable against racemization. bachem.com

Onium Salts (HBTU, TBTU, HATU): These reagents are based on aminium/uronium or phosphonium (B103445) salts. HBTU, TBTU, and HATU react with the carboxylate in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This reaction forms an active ester in situ (an OBt or OAt ester). peptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered more reactive and efficient than HBTU, particularly for sterically hindered couplings, due to the electronic properties of the 7-aza-benzotriazole core. bachem.comresearchgate.net These reagents are highly efficient, leading to rapid coupling times. bachem.com

The choice of reagent depends on the specific amino acids being coupled. For routine couplings, a DIC/HOBt or HBTU/HOBt/DIPEA cocktail is often sufficient. For more challenging couplings, such as those involving sterically hindered amino acids, the more powerful HATU is often preferred. bachem.com

Table 2: Functional Comparison of Common Coupling Agents for this compound

| Agent/System | Class | Role of Additives/Base | Key Intermediate | Relative Reactivity | Racemization Suppression |

|---|---|---|---|---|---|

| DIC/HOBt | Carbodiimide | HOBt traps the reactive intermediate; a base is not always required. | HOBt-active ester | Moderate | Good |

| HBTU/DIPEA | Aminium Salt | DIPEA acts as a non-nucleophilic base to facilitate carboxylate activation. | OBt-active ester | High | Very Good |

| TBTU/DIPEA | Aminium Salt | Similar to HBTU, DIPEA is the required base. | OBt-active ester | High | Very Good |

| HATU/DIPEA | Aminium Salt | DIPEA is the required base. | OAt-active ester | Very High | Excellent |

Solvent Effects and Reaction Yields

The solvent plays a critical role in peptide synthesis, influencing reactant solubility, resin swelling (in solid-phase synthesis), and reaction rates. The success of a coupling reaction is often directly correlated with the solvation of the reactants and, in solid-phase synthesis, the growing peptide-resin complex. nih.gov

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are the most commonly used due to their excellent solvating properties for protected amino acids, reagents, and peptide chains. rsc.org Studies comparing various solvents have shown that for Boc-amino acid chemistry, DMF often provides the most effective peptide-resin solvation, leading to significantly higher average coupling yields compared to solvents like NMP or DMSO. nih.govnih.gov

Dichloromethane (DCM): DCM is also frequently used, particularly in Boc-based solid-phase synthesis, as it provides good resin swelling for polystyrene supports and is compatible with TFA for deprotection. rsc.org However, its ability to solvate longer or more complex peptide chains can be limited, potentially leading to lower coupling efficiencies in difficult sequences. rsc.org

The choice of solvent is a balance of properties. While DMF is an excellent solvent, it can decompose over time to form dimethylamine, which can cause premature deprotection in Fmoc-based strategies. rsc.org For solution-phase synthesis involving this compound, solvents like DMF, DCM, or tetrahydrofuran (B95107) (THF) are common choices, selected to ensure all components remain fully dissolved throughout the reaction. Research into greener solvents has identified propylene (B89431) carbonate as a potential replacement for DMF and DCM, showing comparable or even higher yields in both coupling and deprotection steps. google.com

Prevention of Side Products (e.g., Diketopiperazine Formation)

One of the most significant side reactions during the early stages of peptide synthesis is the formation of diketopiperazine (DKP). This occurs after the deprotection of the N-terminal amino group of a dipeptide. The newly freed amine can perform an intramolecular nucleophilic attack on the ester carbonyl (in solid-phase synthesis) or the activated carboxyl group, cleaving the dipeptide from the resin or chain and forming a stable six-membered cyclic dipeptide. rsc.org

While this reaction is particularly prevalent with sequences containing proline as the second amino acid, it can occur with other dipeptides. To prevent DKP formation when coupling a third amino acid to a dipeptide intermediate derived from this compound, several strategies can be employed:

Immediate Coupling: After the N-terminal Boc group of the dipeptide is removed, the subsequent coupling reaction should be initiated without delay. This minimizes the time the free N-terminal amine is available to initiate the intramolecular cyclization.

Use of Stronger Bases/Shorter Deprotection: In Fmoc chemistry, using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly shorten the deprotection time, reducing the window for DKP formation. A similar principle of minimizing reaction time applies in Boc chemistry.

Simultaneous Deprotection/Acylation: A more advanced strategy involves performing the deprotection of the dipeptide's N-terminus in the presence of the activated third amino acid. This allows the incoming activated amino acid to "trap" the free amine as soon as it is formed, outcompeting the intramolecular cyclization reaction.

Dipeptide Block Coupling: Instead of adding the third amino acid to the dipeptide, one can pre-synthesize a protected dipeptide corresponding to the first two residues and couple it as a single unit to the third residue. This bypasses the vulnerable dipeptide stage on the resin entirely. rsc.org

By carefully selecting coupling reagents, solvents, and reaction times, and by being aware of potential side reactions like DKP formation, the transformations of this compound can be controlled to achieve high yields and purity in the synthesis of more complex molecules.

Investigation of Stereochemical Integrity During Reactions

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis and other applications to ensure the desired biological activity and three-dimensional structure of the final product. For this compound, maintaining the D-configuration at the alpha-carbon is critical throughout various chemical transformations. This section delves into the methods designed to preserve stereochemistry during the protection and deprotection steps and examines studies on potential epimerization during subsequent reaction sequences.

Stereoconservative Protection and Deprotection Methods

The introduction and removal of the tert-Butoxycarbonyl (Boc) and tert-butyl (OtBu) ester protecting groups are fundamental operations in the utilization of this compound. These processes must proceed without compromising the chiral center. The selection of reagents and conditions is crucial for preventing racemization.

Protection: The Boc group is typically introduced onto the alpha-amino group of D-glutamic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction is generally considered stereoconservative. The tert-butyl esterification of the carboxylic acid groups can be achieved using various methods, such as reaction with isobutylene (B52900) in the presence of an acid catalyst. These standard procedures are designed to be mild enough to avoid epimerization of the sensitive α-carbon.

Deprotection: The Boc and OtBu groups are both acid-labile and are typically removed simultaneously using strong, anhydrous acids. organic-chemistry.orgacsgcipr.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is the most common reagent for this purpose. The mechanism involves the formation of a stable tert-butyl cation, which prevents the formation of intermediates that could lead to racemization at the α-carbon. acsgcipr.org The use of scavengers, such as triethylsilane or anisole, is common to trap the liberated tert-butyl cations and prevent side reactions, further ensuring a clean, stereoconservative deprotection. acsgcipr.org The orthogonality of these protecting groups means they are stable to a wide range of other reaction conditions, particularly basic and nucleophilic environments, which helps preserve stereochemical integrity throughout a synthetic sequence. creative-peptides.comspringernature.com

| Transformation | Reagent/Method | Typical Conditions | Stereochemical Outcome |

|---|---|---|---|

| Boc Protection (α-amino) | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous base (e.g., NaHCO₃) or organic base (e.g., TEA) in an organic solvent | Stereoconservative |

| OtBu Esterification (carboxyl) | Isobutylene, cat. H₂SO₄ | Liquid isobutylene under pressure with a strong acid catalyst | Stereoconservative |

| Simultaneous Deprotection (Boc & OtBu) | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temperature, 1-2 hours | Stereoconservative |

Epimerization Studies in Reaction Sequences

While protection and deprotection steps are optimized to be stereoconservative, the α-carbon of this compound can become susceptible to epimerization during subsequent reactions, most notably during peptide bond formation. Epimerization is the conversion of one epimer into its chiral partner, in this case, the transformation of the D-amino acid derivative to the L-amino acid derivative. dntb.gov.uanih.gov

The primary mechanism for this loss of stereochemical integrity involves the activation of the free carboxylic acid group (in a derivative like Boc-D-Glu(OtBu)-OH) for coupling. This activation can lead to the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. dntb.gov.ua The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture. Re-protonation can occur from either face of the planar intermediate, leading to a mixture of D and L isomers (racemization/epimerization).

Several factors significantly influence the rate of epimerization:

Coupling Reagents: Carbodiimide-based reagents (e.g., DCC, EDC) can promote oxazolone (B7731731) formation and subsequent epimerization. The risk is often mitigated by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which suppress epimerization by minimizing the lifetime of the oxazolone intermediate. u-tokyo.ac.jp

Base: The presence and strength of the base used during coupling play a critical role. Tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used, and their basicity can influence the rate of α-proton abstraction.

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp Solvents like dimethylformamide (DMF) have been shown to increase epimerization rates compared to less polar options like dichloromethane (DCM). u-tokyo.ac.jp

Temperature and Reaction Time: Higher temperatures and longer reaction times, particularly during the activation step, increase the likelihood of epimerization. nih.gov

Studies on the esterification of N-protected glutamic acid derivatives have highlighted the risk of racemization when using activating agents like carbodiimides in the presence of bases such as 4-(dimethylamino)pyridine (DMAP). acs.org While the N-Boc group is generally more resistant to inducing racemization compared to other N-protecting groups (like benzoyl or acetyl), the risk is not eliminated, especially under harsh coupling conditions.

| Factor | Condition Promoting Epimerization | Condition Suppressing Epimerization | Reference |

|---|---|---|---|

| Coupling Reagent | Carbodiimides (e.g., DCC, EDC) without additives | Uronium/aminium salts (e.g., HATU, HBTU); Carbodiimides with additives (e.g., HOBt, Oxyma) | u-tokyo.ac.jp |

| Base | Strong, sterically unhindered bases | Weaker bases (e.g., N-methylmorpholine) or sterically hindered bases (e.g., DIPEA) in controlled amounts | nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMF) | Less polar solvents (e.g., Dichloromethane, Chloroform) | u-tokyo.ac.jp |

| Temperature | Elevated temperatures (> 0 °C) | Low temperatures (e.g., 0 °C or below) | nih.gov |

| Activation Time | Long pre-activation times before adding the amine component | Short activation times or in situ activation | nih.gov |

Analytical Methodologies for Characterizing Boc D Glu Otbu and Its Products

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of Boc-D-Glu-OtBu and monitoring its transformations during synthetic processes.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, critically, the enantiomeric purity of this compound. By employing chiral stationary phases, HPLC can effectively separate enantiomers, allowing for the quantification of the desired D-enantiomer and the detection of any L-enantiomer contamination. This is vital, as the stereochemical integrity of amino acid derivatives directly impacts the structure and function of the peptides synthesized.

Several sources indicate the use of HPLC for purity determination, often specifying purity levels of greater than 98.5% or 99.0% ruifuchemical.comomizzur.comsigmaaldrich.comruifuchemical.comsigmaaldrich.comottokemi.comsigmaaldrich.com. For instance, one study reported a purity of 99.1% for Boc-Glu-OtBu analyzed by HPLC ruifuchemical.com. Another source mentions that enantiomeric purity is often assessed, with standards requiring less than 0.50% of the L-enantiomer ruifuchemical.com. While specific chiral HPLC methods for this compound are not detailed in the provided search results, the general application of HPLC for enantiomeric purity assessment in peptide synthesis is well-established omizzur.comglpbio.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique frequently used to monitor the progress of chemical reactions involving this compound. It allows researchers to quickly assess the consumption of starting materials and the formation of products, aiding in the optimization of reaction conditions and determining reaction endpoints.

TLC is commonly performed on silica (B1680970) gel plates and visualized using UV light, iodine vapor, or chemical stains such as potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) rsc.org. For example, reactions involving this compound are often monitored by TLC to check for the disappearance of starting materials and the appearance of new spots corresponding to the product rsc.orgcsic.esplos.orgacgpubs.org. The purity of this compound is also frequently reported based on TLC analysis, with standards typically requiring a single spot, indicating high purity ruifuchemical.comsigmaaldrich.comsigmaaldrich.comottokemi.comsigmaaldrich.com.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide characteristic signals that confirm the presence and arrangement of atoms within the this compound molecule.

¹H NMR spectra of this compound typically show signals corresponding to the tert-butoxycarbonyl (Boc) group, the tert-butyl ester group, the alpha-proton and beta/gamma protons of the glutamic acid backbone, and the characteristic D-configuration chirality. For instance, ¹H NMR data reported for this compound (or similar Boc-protected glutamic acid derivatives) often includes signals around δ 1.4-1.5 ppm for the Boc and tert-butyl protons, and signals for the glutamic acid backbone protons in the δ 2.0-4.5 ppm range rsc.orgcsic.esacgpubs.orgnih.govdoi.org. ¹³C NMR spectra provide complementary information, showing distinct signals for the carbonyl carbons, the Boc and tert-butyl carbons, and the carbons of the glutamic acid backbone rsc.orgcsic.esnih.govdoi.org.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition, thereby verifying its identity. Techniques like Electrospray Ionization (ESI) are commonly used.

The calculated molecular weight for this compound (C₁₄H₂₅NO₆) is approximately 303.35 g/mol nih.govchemsrc.comiris-biotech.de. Mass spectrometry data, such as the [M+H]⁺ ion, confirms this molecular weight. For example, ESI-MS has shown a calculated mass of 539.5 for a related compound C₃₃H₆₇N₂O₃ rsc.org, and for this compound itself, the expected molecular ion would be around m/z 304.17 for [M+H]⁺ nih.govchemsrc.com. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, confirming the elemental formula csic.es.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule based on their characteristic absorption frequencies.

Key functional groups expected in this compound include the carbonyl groups of the ester and carbamate (B1207046), the N-H bond of the carbamate, and C-H bonds. IR spectra typically show strong absorption bands for the carbonyl stretching vibrations (C=O) in the region of 1700-1750 cm⁻¹ for the ester and around 1680-1700 cm⁻¹ for the carbamate, as well as N-H stretching vibrations around 3300-3500 cm⁻¹ orgsyn.orgrsc.org.

Compound List

this compound

N-tert-butoxycarbonyl-D-glutamic acid 1-tert-butyl ester

(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Optical Rotation Measurements for Stereochemical Analysis

Optical rotation is a fundamental physical property employed in the characterization of chiral molecules, providing critical insights into their stereochemical configuration and enantiomeric purity. This technique quantizes the extent to which a chiral compound rotates the plane of plane-polarized light. For compounds such as this compound, which possess a defined stereocenter, optical rotation serves as a crucial analytical tool to confirm its identity as the D-enantiomer and to assess its enantiomeric excess. The specific rotation, denoted as [α], is a standardized measurement taken under specific conditions of temperature, wavelength of light (typically the sodium D-line, 589 nm), solvent, and concentration, allowing for reproducible and comparable data.

Optical Rotation of this compound this compound, chemically known as N-Boc-D-glutamic acid 1-tert-butyl ester, exhibits a characteristic optical rotation that is indicative of its specific stereochemical configuration. Research data reports the specific rotation for this compound under defined parameters. For instance, a measured optical rotation of [α]D20 = +31.0 ± 2º has been documented for this compound. chemimpex.com The positive sign (+) signifies that this particular enantiomer rotates plane-polarized light in a dextrorotatory direction. The conditions under which this measurement was taken (temperature 20°C, unspecified solvent and concentration in chemimpex.com) are vital for its interpretation and comparison with literature values.